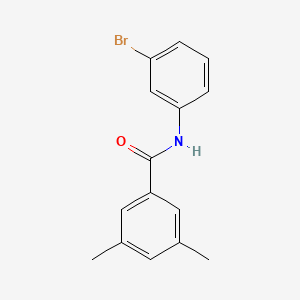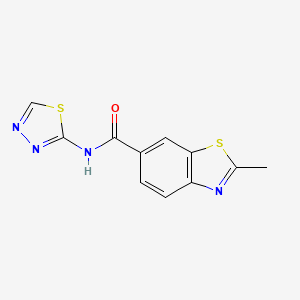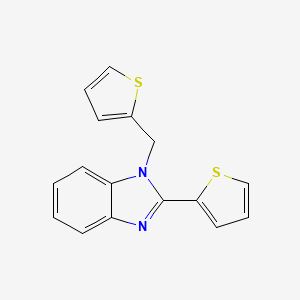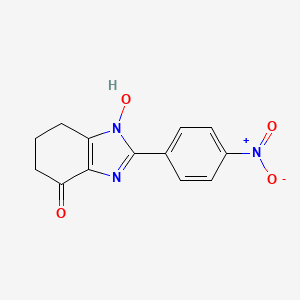![molecular formula C14H19Cl2NO B5707846 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine](/img/structure/B5707846.png)
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine, also known as MK-801, is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s by a team of researchers at Merck & Co. Inc. as a potential treatment for Alzheimer's disease. However, it was soon discovered that MK-801 had a much broader range of applications in scientific research.
作用机制
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is widely distributed throughout the brain. By binding to the receptor's ion channel and blocking the flow of ions, this compound prevents the activation of the receptor by glutamate, which is a major neurotransmitter in the brain.
Biochemical and Physiological Effects
The blockade of NMDA receptors by this compound has a number of biochemical and physiological effects. It has been shown to decrease the release of several neurotransmitters, including dopamine, acetylcholine, and noradrenaline, and to increase the release of gamma-aminobutyric acid (GABA). It also inhibits the activity of nitric oxide synthase, which is an enzyme involved in the production of nitric oxide, a signaling molecule that plays a key role in various physiological processes.
实验室实验的优点和局限性
One of the major advantages of using 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its non-specific effects on other neurotransmitter systems and enzymes can also be a limitation, as it can complicate the interpretation of experimental results.
未来方向
There are several promising future directions for the use of 1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine in scientific research. One area of interest is the study of the role of NMDA receptors in pain perception, as it has been shown to play a key role in the development of chronic pain. Another area of interest is the use of this compound in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects in animal models of these diseases. Finally, there is also potential for the use of this compound in the development of new treatments for psychiatric disorders such as schizophrenia, as it has been shown to improve symptoms in animal models of the disease.
In conclusion, this compound is a potent and selective NMDA receptor antagonist that has been widely used in scientific research to study the role of this receptor in various physiological and pathological processes. While it has some limitations, its high potency and selectivity make it a valuable tool for studying the NMDA receptor and its potential as a therapeutic target for a range of neurological and psychiatric disorders.
合成方法
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine is typically synthesized using a multi-step process that involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 4-methylpiperidine in the presence of a strong base to yield this compound.
科学研究应用
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine has been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been particularly useful in the study of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-11-4-6-17(7-5-11)8-9-18-12-2-3-13(15)14(16)10-12/h2-3,10-11H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZHOBCZGSLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5707775.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B5707785.png)
![3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5707792.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5707797.png)


![4-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5707816.png)


![N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5707838.png)